Dynorphin A (1-11) amide is a peptide derived from dynorphin A, which is an endogenous opioid peptide that plays a significant role in pain modulation, stress response, and various neurophysiological processes. Dynorphin A (1-11) amide consists of the first eleven amino acids of dynorphin A, terminating with an amide group, which enhances its stability and biological activity. This compound primarily interacts with kappa opioid receptors, exhibiting distinct pharmacological properties compared to other opioid peptides.
Dynorphin A is derived from the precursor protein pro-dynorphin, which is expressed in various regions of the central nervous system. It is synthesized in neurons and released as part of the body’s response to stress and pain. Dynorphin A (1-11) amide is synthesized through chemical methods for research purposes.
Dynorphin A (1-11) amide falls under the classification of opioid peptides. It specifically acts as a kappa opioid receptor agonist, which distinguishes it from other opioid peptides that may target mu or delta receptors.
The synthesis of Dynorphin A (1-11) amide can be achieved using solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of Dynorphin A (1-11) amide consists of eleven amino acids with a specific sequence that contributes to its receptor binding affinity and biological activity. The structure can be represented as follows:
The molecular weight of Dynorphin A (1-11) amide is approximately 1,200 Da. Its structure includes aromatic residues that contribute to hydrophobic interactions with kappa opioid receptors.
The primary chemical reactions involved in the synthesis of Dynorphin A (1-11) amide include:
The use of dichloromethane and N,N-dimethylformamide as solvents during cyclization reactions helps maintain solubility and reaction efficiency at elevated temperatures.
Dynorphin A (1-11) amide exerts its effects primarily through agonistic action on kappa opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to:
Studies have shown that dynorphins can produce analgesic effects while also contributing to dysphoria and other mood alterations due to their unique receptor interactions .
Dynorphin A (1-11) amide is primarily used in research settings for:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0